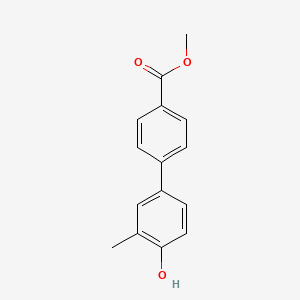

![molecular formula C24H15Br2N B6324919 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole CAS No. 1221237-88-2](/img/structure/B6324919.png)

9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

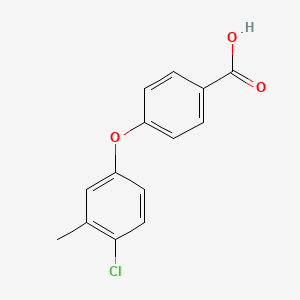

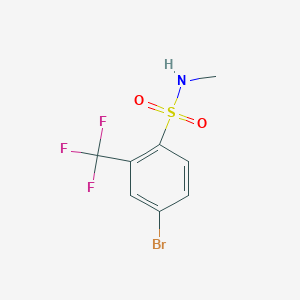

The compound “9-([1,1’-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole” is a complex organic molecule that likely contains a biphenyl group and a carbazole group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, biphenyl compounds can be synthesized through various methods such as the Wurtz-Fittig reaction, Ullmann reaction, and others .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the biphenyl and carbazole groups. Biphenyl consists of two benzene rings connected at the 1,1’ position .Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic substitution reactions similar to those of benzene .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .科学的研究の応用

Synthesis and Properties

- Synthesis and Crystal Structures : Biphenyl carbazole derivatives, closely related to 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole, have been synthesized and analyzed for their crystal structures and thermal properties. These compounds exhibit high thermal stability with decomposition temperatures of 298°C and 368°C, respectively. They are characterized by unique intermolecular interactions, such as C-H...π and π...π stacking among aromatic rings (Tang et al., 2021).

Luminescence and Electronic Applications

Luminescence and Electronic Properties : These biphenyl carbazole derivatives also demonstrate significant luminescence properties. The maximal peaks of their luminescence are at 386 and 410 nm, making them potentially useful in electronic and photonic applications (Tang et al., 2021).

Memory Characteristics in Polyimides : Novel soluble polyimides based on asymmetrical diamines containing carbazole have been synthesized, showing high thermal stability and excellent organosolubility. These materials, used in resistive switching devices, exhibit flash-type memory and write-once-read-many-times memory capabilities (Zhao et al., 2016).

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Derivatives of 9H-carbazole, including those similar to this compound, have been used in bipolar host materials for PhOLEDs, demonstrating high efficiencies and slow efficiency roll-off in devices (Liu et al., 2016).

Pharmacological and Biotechnological Applications

Biotransformation by Bacteria : Studies on the transformation of 9H-carbazole derivatives by biphenyl-utilizing bacteria have been conducted, showing their ability to produce hydroxylated metabolites. These findings are significant for understanding the biotransformation pathways and obtaining different derivatives of 9H-carbazole for pharmacological applications (Waldau et al., 2009).

Antimicrobial Activities : Derivatives of 9H-carbazole, synthesized using 9H-carbazole as a precursor, have been evaluated as antimicrobial agents. This research demonstrates the potential of 9H-carbazole derivatives, including those similar to this compound, in the development of new antimicrobial compounds (Salih et al., 2016).

特性

IUPAC Name |

3,6-dibromo-9-(3-phenylphenyl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br2N/c25-18-9-11-23-21(14-18)22-15-19(26)10-12-24(22)27(23)20-8-4-7-17(13-20)16-5-2-1-3-6-16/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMYOPWQNQPGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)

![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)